![molecular formula C12H13N3O2S2 B2396586 (E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide CAS No. 507458-76-6](/img/structure/B2396586.png)
(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide, commonly known as BTT-3033, is a novel compound with potential therapeutic applications. This molecule belongs to the class of thiazolidines and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mechanism of Action
BTT-3033 exerts its anti-inflammatory and anti-cancer effects by targeting multiple signaling pathways. It inhibits the activation of NF-κB, which is a key regulator of inflammation and cancer. BTT-3033 also regulates the expression of genes involved in cell cycle progression, apoptosis, and migration.
Biochemical and Physiological Effects:
BTT-3033 has been shown to exhibit a wide range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. BTT-3033 also induces apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, BTT-3033 regulates the expression of genes involved in angiogenesis, which is the process of formation of new blood vessels. This suggests that BTT-3033 may have potential applications in the treatment of diseases such as rheumatoid arthritis, cancer, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of BTT-3033 is its ability to inhibit multiple signaling pathways involved in inflammation and cancer. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of BTT-3033 is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on BTT-3033. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and bioavailability of BTT-3033 in vivo. This will help to determine the appropriate dosage and administration route for the compound. Furthermore, future studies can investigate the potential applications of BTT-3033 in other diseases such as diabetes and neurodegenerative diseases. Finally, the development of BTT-3033 analogs with improved pharmacokinetic properties can enhance its therapeutic potential.
Synthesis Methods
BTT-3033 can be synthesized by the reaction of 2-aminothiophenol and 2-chloroacetaldehyde in the presence of sodium hydroxide. The reaction mixture is then treated with benzaldehyde to obtain the final product. The purity and yield of the compound can be improved by recrystallization.
Scientific Research Applications
BTT-3033 has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. BTT-3033 also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response and inflammation.
In addition to its anti-inflammatory properties, BTT-3033 has also been shown to exhibit anti-cancer activity. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BTT-3033 also inhibits the migration and invasion of cancer cells by regulating the expression of genes involved in these processes.
properties
IUPAC Name |
3-[(E)-benzylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c13-12-15(14-6-9-4-2-1-3-5-9)10-7-19(16,17)8-11(10)18-12/h1-6,10-11,13H,7-8H2/b13-12?,14-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLODYMFSRNMWAW-VMDJPCNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N)N2N=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(CS1(=O)=O)SC(=N)N2/N=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

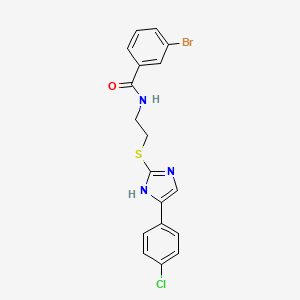
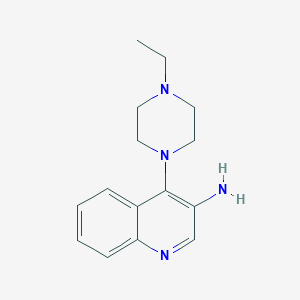
![4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2396505.png)
![7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B2396506.png)

![3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid](/img/structure/B2396508.png)
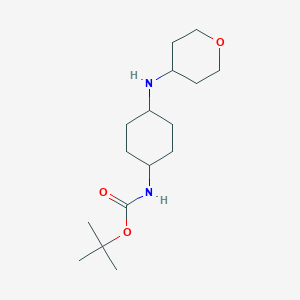
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2396511.png)
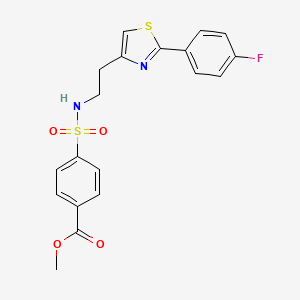
![N-(3-fluorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2396514.png)
![2-(4-chlorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2396515.png)
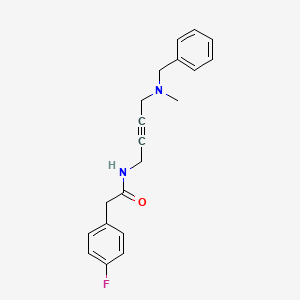

![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2396524.png)